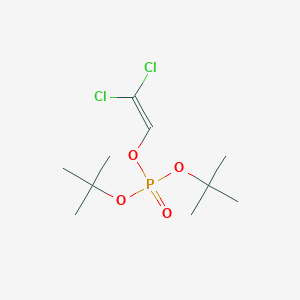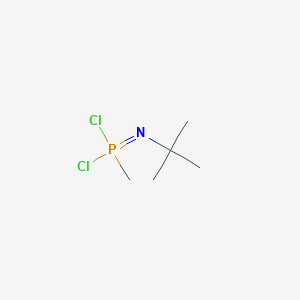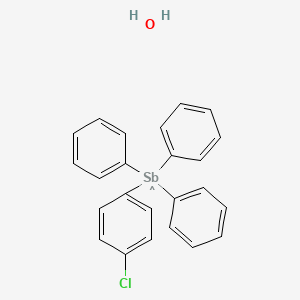
Potassium;lead(2+);trifluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;lead(2+);trifluoride is an inorganic compound composed of potassium (K), lead (Pb) in its +2 oxidation state, and fluoride (F)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of potassium;lead(2+);trifluoride typically involves the reaction of lead(II) nitrate with potassium fluoride under controlled conditions. The reaction can be represented as follows: [ \text{Pb(NO}_3\text{)}_2 + 3\text{KF} \rightarrow \text{K}_2\text{PbF}_4 + 2\text{KNO}_3 ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;lead(2+);trifluoride can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: Lead(II) can be oxidized to lead(IV) or reduced to lead(0) under appropriate conditions.
Substitution Reactions: Fluoride ions can be substituted by other halides or nucleophiles.
Precipitation Reactions: The compound can form precipitates with certain reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halide ions, hydroxide ions.
Major Products Formed
Oxidation: Lead(IV) fluoride.
Reduction: Metallic lead.
Substitution: Potassium;lead(2+);chloride, potassium;lead(2+);bromide.
Wissenschaftliche Forschungsanwendungen
Potassium;lead(2+);trifluoride has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions, particularly in the synthesis of other lead-containing compounds.
Biology: Investigated for its potential effects on biological systems, including its toxicity and interactions with biological molecules.
Medicine: Studied for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism by which potassium;lead(2+);trifluoride exerts its effects involves the interaction of lead(II) ions with various molecular targets. Lead(II) can bind to proteins, enzymes, and nucleic acids, disrupting their normal function. The fluoride ions can also interact with biological molecules, potentially leading to toxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium;lead(2+);chloride
- Potassium;lead(2+);bromide
- Potassium;lead(2+);iodide
Uniqueness
Potassium;lead(2+);trifluoride is unique due to the presence of fluoride ions, which impart distinct chemical properties compared to other halides. Fluoride ions are highly electronegative and can form strong bonds with lead(II), resulting in different reactivity and stability profiles.
Eigenschaften
CAS-Nummer |
61027-45-0 |
|---|---|
Molekularformel |
F3KPb |
Molekulargewicht |
303 g/mol |
IUPAC-Name |
potassium;lead(2+);trifluoride |
InChI |
InChI=1S/3FH.K.Pb/h3*1H;;/q;;;+1;+2/p-3 |
InChI-Schlüssel |
TWSKJECWLOPLSP-UHFFFAOYSA-K |
Kanonische SMILES |
[F-].[F-].[F-].[K+].[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro-](/img/structure/B14590566.png)
![N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14590569.png)



![Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14590588.png)



![N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14590626.png)
![Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate](/img/structure/B14590628.png)
![1,1'-[(3-Chlorophenyl)methylene]dipiperidine](/img/structure/B14590630.png)

